Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride
Description
Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride salt characterized by a butyl group attached to a benzylamine scaffold, where the phenyl ring is substituted with a bulky tert-butyl group. The compound’s molecular formula is C₁₅H₂₄ClN (exact mass: 253.16 g/mol for the free base; 289.78 g/mol including HCl). Its tert-butyl substituent enhances hydrophobic interactions, while the butyl chain may modulate membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-5-6-11-16-12-13-7-9-14(10-8-13)15(2,3)4;/h7-10,16H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJMDNLCIQFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Alkylation and Reduction
Early methods for synthesizing Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride involved sequential alkylation and reduction steps. A representative route begins with p-tert-butylbenzyl chloride and N-methylbutylamine in the presence of a base such as sodium hydride. The intermediate N-(4-tert-butylbenzyl)-N-methylbutylamine is then treated with hydrochloric acid to yield the hydrochloride salt.
Key challenges in this approach include:
Lithium Aluminum Hydride (LAH) Reduction
A second traditional method employs lithium aluminum hydride (LAH) to reduce amide intermediates. For example, N-(4-tert-butylbenzyl)-N-methyl-1-naphthamide is reduced with LAH in anhydrous tetrahydrofuran (THF), followed by acidification with HCl. While effective, this method poses significant risks:
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Safety hazards : LAH is pyrophoric and requires strict inert conditions.
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Environmental concerns : Generated waste includes aluminum salts, complicating disposal.
One-Pot Synthesis via Phenylsilane Reduction
Reaction Mechanism and Conditions
A patent (CN116813479A) discloses a streamlined one-pot synthesis using 1-(4-(tert-butyl)phenyl)-N-methylmethylamine (SM-1) and 1-naphthoic acid (SM-2) . The process leverages phenylsilane as a reducing agent and zinc acetate as a catalyst in toluene (Figure 1):
Key steps :
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Initial reflux : SM-2 is dissolved in anhydrous toluene, followed by sequential addition of phenylsilane and SM-1.
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Catalytic reduction : Zinc acetate and additional phenylsilane are introduced post-SM-1 consumption.
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Acidification : Concentrated HCl is added to precipitate the hydrochloride salt at 10–15°C.
Optimization Parameters
This method achieves a 95.8% yield and 98.86% purity , outperforming traditional routes.
Comparative Analysis of Methods
| Method | Hazardous Reagents | Waste Generated | Scalability |
|---|---|---|---|
| Traditional LAH | LAH, THF | Aluminum sludge | Low |
| One-pot phenylsilane | Phenylsilane | Benign byproducts | High |
The one-pot method eliminates genotoxic haloalkanes and reduces reliance on hazardous reductants.
Industrial Feasibility
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Equipment : Standard reflux apparatus suffices, avoiding specialized setups like Schlenk lines.
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Cost : Phenylsilane ($45/mol) is cost-effective compared to LAH ($120/mol).
Advanced Optimization Strategies
Solvent Selection
Toluene is preferred for its high boiling point (110°C) and compatibility with phenylsilane. Alternatives like xylene or chlorobenzene marginally improve reaction rates but increase toxicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The free amine (generated via deprotonation) acts as a nucleophile in substitution reactions. Common reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF | Quaternary ammonium salts |
| Acylation | Acetyl chloride, base (e.g., NaOH) | Amides (e.g., N-acylated derivatives) |
Key Considerations :
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Deprotonation with bases like NaOH or K₂CO₃ is required to liberate the free amine for nucleophilic activity .
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Steric hindrance from the tert-butyl group may slow reaction kinetics compared to less bulky amines .
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation:
Applications :
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Solubility in polar solvents (e.g., water, methanol) facilitates use in aqueous-phase reactions.
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Protonated form stabilizes intermediates in acid-catalyzed processes .
Coordination Chemistry
The amine moiety can act as a ligand for transition metals, enabling catalytic applications:
| Metal Ion | Application | Example Reaction |
|---|---|---|
| Cu(I) | Click chemistry (e.g., CuAAC) | Triazole formation via azide-alkyne cycloaddition |
| Pd(II) | Cross-coupling reactions | Suzuki-Miyaura coupling |
Mechanistic Insight :
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In Cu-catalyzed azide-alkyne cycloaddition (CuAAC), amines stabilize Cu(I) intermediates, accelerating triazole formation .
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Steric effects from the tert-butyl group may reduce coordination efficiency compared to smaller ligands .
Oxidation and Reduction
| Reaction | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, Fe³⁺ | Amine oxides (e.g., N-oxide derivatives) |
| Reduction | LiAlH₄, H₂/Pd | No reaction (tertiary amines resist reduction) |
Note : Tertiary amines like this compound are generally resistant to reduction but prone to oxidation under strong conditions .
Comparative Reactivity with Analogues
| Compound | Reactivity in CuAAC | Nucleophilicity |
|---|---|---|
| Butyl[(4-tert-butylphenyl)methyl]amine HCl | Moderate | Low (steric hindrance) |
| Benzylamine HCl | High | High |
| [(4-tert-Butylphenyl)methyl]isopropylamine HCl | Moderate | Low |
Trends :
Scientific Research Applications
Scientific Research Applications
Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride has several notable applications:
Chemistry
- Building Block : Used in organic synthesis as a reagent in various chemical reactions.
- Reaction Types :
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduces to primary amines using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can yield various derivatives.
Biology
- Enzyme Inhibition Studies : Investigated for its role in inhibiting specific enzymes, which is crucial for understanding metabolic pathways.
- Protein-Ligand Interactions : Used to study interactions between proteins and ligands, providing insights into biochemical processes.
Medicine
- Therapeutic Potential : Explored for its pharmacological properties, including antioxidant and anti-inflammatory effects.
- Drug Synthesis Intermediate : Functions as a precursor in the synthesis of novel pharmaceuticals.
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Potential to scavenge free radicals, mitigating oxidative stress.
- Anti-inflammatory Effects : May inhibit pro-inflammatory cytokines, suggesting therapeutic benefits in inflammatory conditions.
- Neuroprotective Effects : Preliminary studies indicate protective effects on neuronal cells.
In Vitro Studies
In vitro experiments have demonstrated that this compound influences neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Animal Model Studies
Animal studies have shown that administration of this compound can reduce symptoms associated with anxiety and depression through serotonin receptor modulation.
Comparative Efficacy Table
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 1.5 | Neuroactivity |
| N,N-Dimethyl-1-(4-tert-butylphenyl)methanamine | 2.2 | Metabolic pathway inhibition |
This table highlights the superior inhibitory effect of this compound compared to similar compounds.
Mechanism of Action
The mechanism of action of Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with key analogs, highlighting structural variations and their implications:
2.1 Alkyl Chain Length Variation: Propyl vs. Butyl
- (4-tert-Butylphenyl)methylamine Hydrochloride (CAS 1240571-18-9, C₁₄H₂₂ClN): The propyl analog differs by a shorter alkyl chain (C₃ vs. C₄). Impact: Reduced lipophilicity (logP ~2.8 vs. Applications: Intermediate in synthesizing longer-chain derivatives for pharmacological studies .
2.2 Aromatic Substituent Variation: tert-Butyl vs. Methyl
- Butyl[(4-methylphenyl)methyl]amine Hydrochloride (CAS 16183-22-5, C₁₂H₂₀ClN):
- The tert-butyl group is replaced with a methyl group on the phenyl ring.
- Impact : Lower steric bulk (molecular volume reduced by ~25%) and increased solubility in polar solvents (e.g., water solubility ~1.2 mg/mL vs. <0.5 mg/mL for tert-butyl).
- Applications : Useful in studies requiring moderate hydrophobicity and improved bioavailability .
2.3 Cyclic Substituent Introduction
- 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride (CAS 356530-85-3, C₁₆H₂₃ClN):
- Features a cyclohexenyl-ethyl group instead of a linear alkyl chain.
- Impact : Enhanced conformational rigidity and π-orbital interactions due to the cyclohexene ring. LogP increases to ~3.8, favoring CNS penetration.
- Applications : Explored in neurological targets where structural rigidity improves receptor binding .
2.4 Bulkier Aromatic Systems
- 4,4-Diphenylbutyl(3-phenylpropyl)amine Hydrochloride (WJB-133) (C₂₃H₂₈ClN):
2.5 Halogenated Derivatives
- 1,3-bis(4-Bromophenyl)propan-2-ylamine Hydrochloride (CAS 1235438-89-7, C₁₆H₁₈Br₂ClN): Bromine atoms introduce electronegative substituents. Reduced metabolic stability due to bromine’s electron-withdrawing effects. Applications: Probing halogen interactions in enzyme inhibition .
Biological Activity
Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₆ClN
- Molecular Weight : Approximately 255.83 g/mol
- Structure : The compound features a butyl group attached to a phenyl ring, which is further substituted with a tert-butyl group, classifying it as a tertiary amine. The hydrochloride form enhances its solubility and stability in various applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating the activity of these targets. Key mechanisms include:
- Receptor Interaction : The compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, which may lead to various biological effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals and mitigating oxidative stress.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, suggesting benefits in inflammatory conditions.
- Neuroprotective Effects : Studies indicate possible protective effects on neuronal cells, highlighting implications for neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with neurotransmitter receptors:
- Neuronal Excitability : It influences synaptic transmission, suggesting potential applications in treating neurological disorders.
Animal Models
Animal studies have revealed promising results regarding the compound's effects on anxiety and depression:
- Serotonin Receptor Modulation : Administration of this compound has shown a reduction in symptoms associated with anxiety and depression.
Comparative Studies
Comparative studies highlight the efficacy of this compound against similar compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 1.5 | Neuroactivity |
| N,N-Dimethyl-1-(4-tert-butylphenyl)methanamine | 2.2 | Metabolic pathway inhibition |
These findings indicate that this compound exhibits a more significant inhibitory effect on certain enzymes involved in metabolic pathways compared to its counterparts.
Q & A
Q. What are the established synthetic routes for Butyl[(4-tert-butylphenyl)methyl]amine hydrochloride, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the tert-butylphenylmethylamine backbone. Key steps include alkylation of 4-tert-butylbenzyl chloride with butylamine under basic conditions (e.g., potassium carbonate in acetonitrile), followed by hydrochloride salt formation using HCl gas or concentrated HCl in anhydrous ethanol . Reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. For example, excess butylamine (1.5–2.0 equivalents) improves alkylation efficiency, while controlled HCl addition prevents over-protonation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, dichloromethane/methanol) enhances purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor the parent ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .
- NMR : Employ ¹H/¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD). Key signals include the tert-butyl singlet (~1.3 ppm, 9H), benzyl methylene protons (~3.8 ppm), and amine protons (broad peak, 7–9 ppm) .
- X-ray Crystallography : For absolute conformation analysis, grow single crystals in ethanol/ether mixtures and resolve the crystal lattice to confirm spatial arrangement of the tert-butyl and amine groups .
Q. What are the recommended storage conditions for this compound to maintain stability during long-term studies?
Methodological Answer: Store the hydrochloride salt in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Hydrochloride salts are hygroscopic; desiccants like silica gel should be included. Periodic purity checks via HPLC (every 6 months) are advised to detect degradation, such as free base formation or oxidation byproducts .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis of this compound to improve overall yield and scalability?
Methodological Answer:
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Catalyst Screening : Test palladium or nickel catalysts for selective alkylation. For example, Pd(OAc)₂ with triethylamine reduces side reactions during benzyl chloride coupling .
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Solvent Optimization : Compare polar aprotic solvents (DMF, acetonitrile) to enhance reaction kinetics. Acetonitrile reduces byproduct formation compared to DMF .
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Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track amine intermediate formation and adjust reagent addition rates dynamically.
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Table: Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield Temperature 50–60°C Maximizes alkylation efficiency Butylamine Equiv. 1.8–2.0 Reduces unreacted benzyl chloride HCl Addition Rate Slow, dropwise Prevents localized over-acidification
Q. What methodologies are suitable for investigating the biological interactions of this compound with cellular targets?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., Förster resonance energy transfer) to study binding affinity to target enzymes (e.g., cytochrome P450 isoforms). IC₅₀ values can be determined using dose-response curves .
- Metabolic Pathway Analysis : Incubate the compound with liver microsomes (human or rodent) and quantify metabolites via LC-MS/MS. Key metabolites may include N-dealkylated or hydroxylated derivatives .
- Receptor Binding Studies : Employ radioligand displacement assays (³H-labeled antagonists) to assess affinity for G-protein-coupled receptors (GPCRs) or ion channels .
Q. How should researchers resolve discrepancies in analytical data when assessing compound purity through different techniques?
Methodological Answer:
- Cross-Validation : Compare HPLC purity (e.g., 98% by area-under-curve) with ¹H NMR integration ratios (e.g., tert-butyl vs. amine protons). Discrepancies may indicate co-eluting impurities in HPLC or solvent residues in NMR .
- Spiking Experiments : Add a known impurity (e.g., free base form) to the sample and re-analyze via HPLC-MS to identify unresolved peaks.
- Elemental Analysis : Confirm empirical formula consistency (C, H, N, Cl) to rule out stoichiometric deviations caused by hydration or salt form variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
